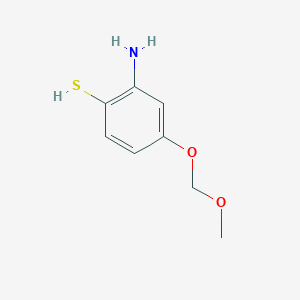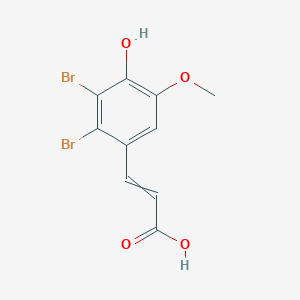
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine is a chemical compound with the molecular formula C8H10BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and three methyl groups attached to the pyridine ring, along with two amino groups at positions 2 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine typically involves the bromination of 2,4,6-trimethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Reduced amine derivatives are produced.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine involves its interaction with specific molecular targets. The bromine atom and amino groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2,4,6-trimethylpyridine
- 3-Bromo-2,4,6-trimethylaniline
Uniqueness
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine is unique due to the presence of both bromine and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61100-32-1 |
|---|---|
Molekularformel |
C8H12BrN3 |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
3-bromo-2-N,6-N,4-trimethylpyridine-2,6-diamine |
InChI |
InChI=1S/C8H12BrN3/c1-5-4-6(10-2)12-8(11-3)7(5)9/h4H,1-3H3,(H2,10,11,12) |
InChI-Schlüssel |
XJSWPUXKRPOVIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1Br)NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)
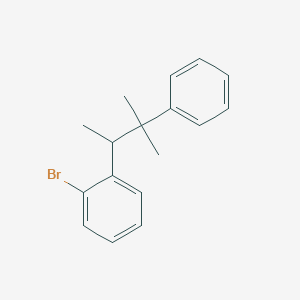
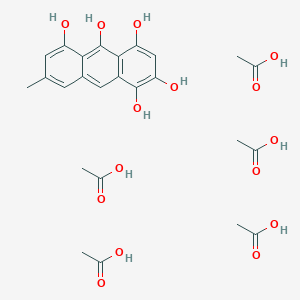
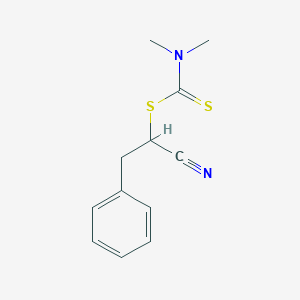


![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
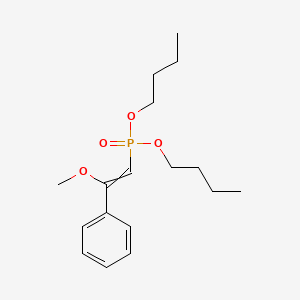
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)

